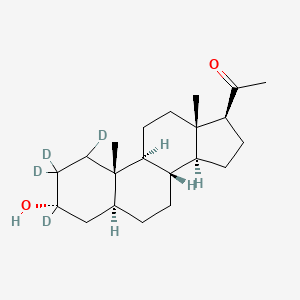

Allopregnanolone-d4

Description

Significance of Deuterated Analogs in Biomedical Sciences

Deuterated analogs are small molecule compounds in which one or more hydrogen atoms have been replaced by deuterium. wikipedia.org This seemingly subtle structural change can have significant implications in biomedical sciences due to the kinetic isotope effect. The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during chemical reactions. nih.gov This principle has two major applications in research and drug development.

Firstly, deuteration can alter the metabolic fate of a molecule. Since many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, replacing hydrogen with deuterium at these metabolic "soft spots" can slow down the rate of metabolism. nih.govcdnsciencepub.com This can lead to beneficial changes in a drug's pharmacokinetic profile, such as a longer half-life, which may allow for less frequent dosing. nih.govnih.gov

Secondly, and more commonly in analytical research, deuterated compounds are invaluable as internal standards and tracers. nih.gov Because deuterium is a stable, non-radioactive isotope, these compounds are safe to handle without special precautions. nih.gov While chemically behaving almost identically to their non-deuterated counterparts, their increased mass makes them easily distinguishable by mass spectrometry. nih.gov This allows them to be used as tracers to monitor metabolic pathways and, most frequently, as internal standards for highly accurate and precise quantification of endogenous substances in complex biological matrices. veeprho.combocsci.com

Overview of Allopregnanolone-d4's Role as a Research Tool

The primary role of this compound in academic research is to serve as an internal standard for the quantification of endogenous allopregnanolone. veeprho.com Allopregnanolone is a neurosteroid that modulates GABA-A receptors and is studied in relation to numerous neurological and psychiatric conditions. oup.com However, accurately measuring its concentration in biological samples is challenging due to its presence in low concentrations and interference from other similar steroids. nih.gov

By adding a known quantity of this compound to a biological sample before processing, researchers can use it to correct for any loss of the target analyte during extraction and to account for variations in instrument response (matrix effects). nih.gov Since this compound has virtually identical chemical properties to natural allopregnanolone, it behaves the same way during sample preparation and analysis. However, its higher molecular weight allows it to be separately detected by a mass spectrometer.

This application is crucial in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov Research studies have utilized this compound to accurately measure allopregnanolone levels in a variety of biological samples, including:

Human plasma and serum for studies related to pregnancy, stress, and neuropsychiatric disorders. nih.govnih.govnih.govmdpi.com

Postmortem brain tissue in research on Alzheimer's disease. nih.gov

Human primary teeth to create long-term retrospective profiles of steroid hormones. plos.org

Beyond its use as an internal standard, this compound can also be used to trace the metabolic pathways of allopregnanolone without interference from the body's naturally occurring levels of the compound.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 203805-85-0 | chembk.com |

| Molecular Formula | C₂₁H₃₀D₄O₂ | chembk.com |

| Molecular Weight | 322.52 g/mol | |

| IUPAC Name | 1-((3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl-17-d)ethan-1-one-2,2,2-d3 | veeprho.com |

| Synonyms | 5α-Pregnan-3α-ol-20-one-17,21,21,21-d4 | veeprho.com |

Table 2: Selected Research Findings Utilizing this compound

This table summarizes various research studies where this compound was employed as an internal standard for quantitative analysis.

| Biological Matrix | Analytical Method | Research Area | Key Finding | Reference(s) |

| Human Plasma | LC-MS/MS | Neurosteroid Analysis | Developed a sensitive method to quantify allopregnanolone and its isomers, enabling physiological studies. | nih.gov |

| Human Serum | UHPLC-MS/MS | Neuroactive Steroid Profiling | Simultaneous determination of nine neuroactive steroids for clinical and research applications. | nih.gov |

| Human Plasma | GC-MS | Neurosteroids in Pregnancy | Quantified nine neurosteroids, including allopregnanolone, to track changes during and after pregnancy. | nih.gov |

| Human Primary Teeth | LC-MS/MS | Retrospective Steroid Profiling | Validated an assay to measure 17 different steroids, providing a long-term developmental record. | plos.org |

| Human Temporal Cortex | GC-MS with HPLC purification | Alzheimer's Disease | Found that allopregnanolone levels were significantly reduced in the temporal cortex of patients with Alzheimer's disease. | nih.gov |

| Human Plasma | LC-MS/MS | Premenstrual Dysphoric Disorder (PMDD) | Investigated the association between allopregnanolone levels and stress-induced responses in women with PMDD. | mdpi.com |

Propriétés

IUPAC Name |

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-1,2,2,3-tetradeuterio-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,10D,15D/t10?,14-,15+,16-,17+,18-,19-,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-AGXWJZRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C[C@](C1([2H])[2H])([2H])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of Allopregnanolone-d4

Chemical Synthesis Pathways for Deuterium Incorporation

The synthesis of Allopregnanolone-d4 involves strategic and precise methods to introduce deuterium atoms into the molecular structure. This process is critical for producing a stable and reliable internal standard for research applications.

Precursor Selection and Strategic Deuteration

The synthesis of this compound begins with the careful selection of a suitable precursor molecule. Progesterone is a common starting point, as it is the natural precursor to allopregnanolone in the body. wikipedia.org The strategy involves introducing deuterium atoms into the progesterone molecule before its conversion to allopregnanolone. For instance, progesterone can be deuterated at specific positions to create deuterated progesterone (e.g., progesterone-d4). This site-specific labeling is essential for ensuring the stability of the deuterium atoms throughout the subsequent synthetic steps and preventing back-exchange with hydrogen atoms. arkat-usa.org

The endogenous synthesis of allopregnanolone involves a two-step enzymatic process. First, the enzyme 5α-reductase converts progesterone to 5α-dihydroprogesterone (5α-DHP). wikipedia.orgnih.govsemanticscholar.org Subsequently, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces 5α-DHP to allopregnanolone. wikipedia.orgnih.gov A similar enzymatic or chemical reduction pathway is utilized in the synthesis of this compound from a deuterated progesterone precursor. For example, the reduction of progesterone-d4 by 5α-reductase yields 5α-dihydroprogesterone-d4 (DHP-d4), which is then further reduced by 3α-HSD to produce this compound.

Alternatively, other steroid precursors can be utilized. For example, a method starting from a Δ(5)-sterol involves the preparation of a 6-oxo-3α,5α-cyclosteroid intermediate. nih.gov Base exchange with deuterium oxide introduces deuterium at the C-7 position, and subsequent reduction with sodium borodeuteride incorporates deuterium at the C-6 position. nih.gov Rearrangement of this intermediate yields the desired deuterated Δ(5)-steroid. nih.gov

Table 1: Key Precursors and Intermediates in this compound Synthesis

| Compound | Role in Synthesis |

| Progesterone | Natural precursor to allopregnanolone, often used as the starting material for deuteration. wikipedia.org |

| Progesterone-d4 | Deuterated progesterone, a key intermediate ensuring site-specific labeling. |

| 5α-dihydroprogesterone (5α-DHP) | Intermediate in the conversion of progesterone to allopregnanolone. wikipedia.orgnih.gov |

| 5α-dihydroprogesterone-d4 (DHP-d4) | Deuterated intermediate formed from the reduction of progesterone-d4. |

Catalytic Deuteration Techniques for Deuterium Incorporation

Catalytic deuteration is a widely employed and effective method for introducing deuterium into steroid molecules with high regioselectivity. arkat-usa.org This technique typically involves the use of a metal catalyst and a deuterium source, such as deuterium gas (D₂) or deuterated solvents like D₂O. arkat-usa.orgmdpi.com

Palladium-based catalysts, such as palladium on barium sulfate (Pd/BaSO₄), are frequently used for the catalytic deuteration of steroid precursors. For instance, the reduction of double bonds in pregnenolone derivatives using D₂ gas in the presence of a palladium catalyst can yield progesterone-d4 with high isotopic purity ( >99%). Other metal catalysts, including ruthenium, iridium, and iron, have also been investigated for their efficacy in promoting hydrogen-deuterium exchange reactions in steroid synthesis. researchgate.net

Another approach is transfer deuteration, which utilizes non-D₂ sources of deuterium, thereby avoiding the need for handling deuterium gas. researchgate.netmarquette.edu This can be a more practical and safer alternative for laboratory-scale synthesis.

Table 2: Comparison of Deuterium Incorporation Methods

| Method | Description | Advantages |

| Catalytic Deuteration with D₂ gas | Utilizes a metal catalyst (e.g., Palladium) and deuterium gas to reduce double bonds and incorporate deuterium. | High isotopic purity and regioselectivity. |

| Hydrogen-Deuterium Exchange (H/D Exchange) | Involves incubating the compound in a deuterated solvent (e.g., D₂O) under acidic or basic conditions to promote the exchange of labile hydrogens with deuterium. mdpi.com | Can be a simple method for introducing deuterium. arkat-usa.org |

| Transfer Deuteration | Employs non-D₂ sources of deuterium, such as deuterated solvents, in the presence of a catalyst. researchgate.netmarquette.edu | Avoids the use of D₂ gas, potentially offering a safer and more practical approach. researchgate.net |

Purification and Analytical Validation of Labeled this compound

Following the synthesis and deuteration steps, purification of the resulting this compound is crucial to remove any unreacted precursors, non-deuterated contaminants, and other impurities. High-performance liquid chromatography (HPLC) is a standard and effective technique for this purpose. nih.govnih.gov Reverse-phase HPLC, in particular, can be used to separate this compound from its non-deuterated counterpart and other related compounds, achieving high purity levels (e.g., 99.5%).

Analytical validation is then performed to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. Mass spectrometry (MS) is the primary analytical tool for this validation. arkat-usa.org By comparing the mass spectrum of the synthesized compound with that of a known standard, the successful incorporation of deuterium can be verified, and the isotopic purity can be determined. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of the deuterium atoms within the molecule. arkat-usa.org

Isotopic Purity and Distinctiveness Considerations for this compound in Research

The isotopic purity of this compound is a critical factor for its use as an internal standard in quantitative analysis. High isotopic purity, typically above 98%, ensures that the internal standard does not contribute significantly to the signal of the analyte being measured, which could lead to inaccurate quantification. rndsystems.com The number and position of the deuterium atoms also play a role in the chromatographic separation and mass spectral resolution of the labeled compound from its unlabeled analog.

The distinctiveness of the isotopic label is also important. A sufficient mass difference between the deuterated standard and the endogenous analyte is necessary for clear differentiation in mass spectrometry. sigmaaldrich.com For this compound, the incorporation of four deuterium atoms provides a clear mass shift, making it an effective internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This allows for the precise and reliable quantification of endogenous allopregnanolone in various biological matrices, such as plasma and serum. nih.govnih.gov

Advanced Analytical Methodologies Utilizing Allopregnanolone-d4 As an Internal Standard

Mass Spectrometry-Based Quantification of Endogenous Neurosteroids

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the definitive identification and quantification of neurosteroids due to its high sensitivity and specificity. scioninstruments.commdpi.com The use of a stable isotope-labeled internal standard, such as Allopregnanolone-d4, is a cornerstone of these methods, ensuring precise and accurate results. scioninstruments.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. researchgate.net This approach is widely employed for the quantification of neurosteroids in complex biological matrices like plasma, serum, and brain tissue. scispace.comsemanticscholar.org The development of robust LC-MS/MS methods relies on careful optimization of sample extraction, chromatographic separation, and mass spectrometric detection parameters. scispace.comsemanticscholar.org

Effective chromatographic separation is essential to resolve this compound and the target endogenous neurosteroids from isobaric interferences, which are compounds with the same mass. nih.gov Reversed-phase chromatography is a commonly used technique for this purpose. mdpi.com

Several studies have detailed specific chromatographic conditions for the analysis of allopregnanolone and other neurosteroids using this compound as an internal standard. For instance, a method for analyzing allopregnanolone and its isomer pregnanolone in human plasma utilized a Phenomenex Kinetex C18 column (2.1×100 mm, 2.6 μm) for separation. nih.gov Another study employed a Kinetex biphenyl column (100 × 2.1 mm, 1.7 μm) to achieve baseline separation of nine different neuroactive steroids, including allopregnanolone. semanticscholar.org The mobile phases typically consist of a mixture of an aqueous solution (often with an additive like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile, run in a gradient elution mode to optimize separation. scispace.com For example, one protocol used a linear gradient of 0.1% formic acid in water and methanol. scispace.com The stability of retention times is a key indicator of a robust chromatographic method, with observed standard deviations as low as 0.03 minutes. semanticscholar.org

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Column | Phenomenex Kinetex C18 (2.1×100 mm, 2.6 μm) nih.gov | Kinetex biphenyl (100 × 2.1 mm, 1.7 μm) semanticscholar.org |

| Mobile Phase | Not specified in abstract nih.gov | Aqueous formic acid (0.1%) and methanol scispace.comsemanticscholar.org |

| Elution Mode | Gradient nih.gov | Gradient scispace.comsemanticscholar.org |

| Analytes Separated | Allopregnanolone, pregnanolone, epiallopregnanolone, epipregnanolone nih.gov | Nine neuroactive steroids including allopregnanolone semanticscholar.org |

In LC-MS/MS analysis of neurosteroids, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules. helsinki.fi However, neutral steroids like allopregnanolone often exhibit poor ionization efficiency. nih.gov To enhance sensitivity, derivatization with a permanently charged reagent can be employed to improve ionization efficiency. nih.gov

Tandem mass spectrometry operates by selecting a specific precursor ion (the molecular ion of the analyte or its derivative) in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then detecting a specific product ion in the third quadrupole (Q3). semanticscholar.org This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. semanticscholar.org

Deuterated internal standards like this compound are ideal for MS-based quantification because they are chemically almost identical to the analyte but have a different mass-to-charge ratio (m/z). scioninstruments.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. scioninstruments.com For example, in the analysis of derivatized allopregnanolone, the MRM transition for the analyte might be monitored while a different, specific transition is monitored for the deuterated internal standard. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI) in positive mode is common. | scispace.comsemanticscholar.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | semanticscholar.org |

| Deuterated Standard Principle | Chemically similar to the analyte but with a distinct mass-to-charge ratio, allowing for separate detection. | scioninstruments.com |

| Derivatization | Can be used to enhance the ionization efficiency of neutral steroids. | nih.gov |

A significant challenge in bioanalysis is the "matrix effect," where other components in the biological sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. scioninstruments.comnih.gov Stable isotope-labeled internal standards like this compound are considered the gold standard for correcting these effects. researchgate.netchromatographyonline.com

Because this compound has nearly identical physicochemical properties to endogenous allopregnanolone, it co-elutes from the liquid chromatography column and experiences the same matrix effects and ionization variability as the analyte. scioninstruments.comscispace.com By adding a known amount of this compound to the sample at an early stage of preparation, any loss of analyte during extraction or variability in instrument response will affect both the analyte and the internal standard proportionally. scioninstruments.com The final concentration is then calculated based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out these variations and improves the precision and accuracy of the measurement. scioninstruments.com This normalization is crucial for achieving reliable quantification, especially at the low concentrations typical of neurosteroids. nih.gov

Ionization and Detection Principles for Deuterated Analogs in Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Neurosteroidomics

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of steroids. mdpi.com For many years, it was the primary method for steroid profiling. semanticscholar.org GC-MS methods often require a derivatization step to increase the volatility and thermal stability of the neurosteroids, which improves their chromatographic separation and detection. mdpi.com

This compound is also utilized as an internal standard in GC-MS methods for the quantification of endogenous allopregnanolone and other neurosteroids. nih.govnih.gov Similar to its role in LC-MS/MS, it is added to samples to correct for variability during sample preparation and analysis. scioninstruments.com The use of deuterated standards in GC-MS is a common practice to ensure accurate quantification. nih.gov For instance, a GC-MS method was developed to simultaneously measure nine neurosteroids, including allopregnanolone, in plasma samples, highlighting the utility of this approach in neurosteroidomics. nih.gov

Differential Mobility Spectrometry Integration for Enhanced Analytical Selectivity

Differential Mobility Spectrometry (DMS), a form of ion mobility spectrometry, can be coupled with LC-MS to provide an additional dimension of separation. nih.gov DMS separates ions in the gas phase based on their different mobilities in high and low electric fields. nih.gov This technique can be particularly useful for separating isobaric interferences that are not resolved by chromatography alone. nih.gov

The integration of DMS into an LC-MS/MS method for allopregnanolone analysis has been shown to enhance analytical selectivity. nih.gov By using DMS, it was possible to reduce chemical background noise and remove interferences, leading to improved signal-to-noise ratios for both allopregnanolone and its isomer pregnanolone. nih.gov This enhanced selectivity allows for more accurate quantification, especially at very low concentrations. nih.gov this compound serves as the internal standard in these advanced methods, ensuring the quantitative accuracy is maintained despite the added complexity of the instrumentation. nih.gov

Sample Preparation and Extraction Methodologies for this compound Analysis

The accurate measurement of allopregnanolone relies on robust sample preparation and extraction techniques. This compound is added to samples at the beginning of this process to account for any loss of the target analyte during extraction and to correct for matrix effects that can interfere with the analysis. nih.govresearchgate.net

Optimization of Liquid-Liquid Extraction Procedures

Liquid-liquid extraction (LLE) is a common method for isolating allopregnanolone and its deuterated internal standard from biological matrices like plasma and serum. nih.govsemanticscholar.org The choice of solvent is critical for maximizing recovery. A mixture of ethyl acetate and hexane (1:1, v/v) has been shown to achieve over 85% recovery of the analyte. In some protocols, a dual extraction cycle can increase recovery by an additional 12-15%, which is particularly useful for lipid-rich samples. Another effective LLE solvent mixture is methyl tert-butyl ether (MTBE). msacl.orguzh.ch

Following the initial extraction, further cleanup steps are often necessary. For instance, after LLE, protein precipitation and phospholipid removal can be employed to create a cleaner sample for analysis. researchgate.net The extracted sample is typically dried down under nitrogen and then reconstituted in a solvent compatible with the analytical instrument. thermofisher.com

Table 1: Liquid-Liquid Extraction (LLE) Parameters for Allopregnanolone Analysis

| Solvent System | Sample Matrix | Reported Recovery | Reference |

|---|---|---|---|

| Ethyl acetate/Hexane (1:1, v/v) | Plasma | >85% | |

| Methyl tert-butyl ether (MTBE) | Serum | Not specified | msacl.org |

Solid-Phase Extraction Applications in Complex Biological Matrices

Solid-phase extraction (SPE) is another widely used technique for cleaning up complex biological samples before analysis. semanticscholar.orgnih.gov SPE is particularly valuable for matrices like plasma, serum, and tissue homogenates. nih.govsemanticscholar.org In one method, after initial dilution and mixing, the sample is applied to a C18 solid-phase column. nih.gov While SPE provides more thorough cleanup than LLE, it can sometimes lead to the retention and concentration of interfering compounds with similar properties to the analyte, potentially affecting ionization. nih.gov

The choice of SPE sorbent is crucial. For example, a polymer-based SPE was found to cause issues with estrone sulfate binding to serum proteins, but this was resolved by using a Waters Oasis™ WAX sorbent. researchgate.net Combining SPE with other techniques, such as protein precipitation and LLE, can create a highly effective multi-step cleanup process. researchgate.net

Derivatization Strategies for Enhanced Analytical Sensitivity

To improve the sensitivity and selectivity of allopregnanolone detection, especially at low concentrations, derivatization is often employed. ubi.pt This chemical modification enhances the ionization efficiency of the analyte, leading to a stronger signal in the mass spectrometer.

One common derivatization agent is Amplifex™ Keto reagent, which targets the ketone groups on the allopregnanolone molecule. This has been shown to lower the limit of quantification (LOQ) to as low as 0.25 pg/mL. Another approach uses picolinic acid for derivatization, which has been successfully applied to the analysis of neurosteroids in hippocampal tissue. iomcworld.com Girard's reagent T is another effective derivatizing agent that improves the sensitivity of neurosteroid analysis by adding a pre-charged group to the molecule, which significantly enhances its detection by mass spectrometry. researchgate.netsemanticscholar.org

Table 2: Derivatization Reagents for Enhanced Allopregnanolone Detection

| Derivatization Reagent | Target Functional Group | Reported Improvement | Reference |

|---|---|---|---|

| Amplifex™ Keto | Ketone | LOQ of 0.25 pg/mL | |

| Picolinic Acid | Not specified | Used for hippocampal neurosteroids | iomcworld.com |

| Girard's Reagent T | Ketone | Enhanced MS detection sensitivity | researchgate.netsemanticscholar.org |

Method Validation Parameters for this compound Quantification Assays

For any quantitative analytical method, rigorous validation is necessary to ensure the reliability of the results. nih.gov This involves assessing several key parameters, including linearity, accuracy, and precision. nih.gov

Linearity and Calibration Curve Development

A calibration curve is essential for determining the concentration of allopregnanolone in an unknown sample. google.com This is created by analyzing a series of standards with known concentrations. mdpi.com For allopregnanolone quantification, linear calibration curves are typically achieved over a wide concentration range, for example, from 10 pg/mL to 25,000 pg/mL. nih.govnih.gov The linearity of the curve is generally considered acceptable when the coefficient of determination (r²) is greater than 0.99. plos.orgplos.orgmedrxiv.org

In a study analyzing steroids in human primary teeth, the calibration curve for allopregnanolone ranged from 2 to 1000 pg per tube, demonstrating excellent linearity with an r² value greater than 0.99. plos.orgplos.org Another method for analyzing steroids in serum showed a linear range from 10 pg/mL to 100 ng/mL with a mean r² > 0.98. thermofisher.com

Table 3: Examples of Calibration Curve Linearity for Allopregnanolone Quantification

| Concentration Range | Matrix | Coefficient of Determination (r²) | Reference |

|---|---|---|---|

| 10 - 25,000 pg/mL | Plasma | Not specified, but linear | nih.govnih.gov |

| 2 - 1000 pg/tube | Tooth extract | >0.99 | plos.orgplos.org |

| 10 pg/mL - 100 ng/mL | Serum | >0.98 | thermofisher.com |

Accuracy and Precision Assessment in Quantitative Studies

Accuracy and precision are critical for demonstrating the reliability of a quantitative assay. 2bscientific.comsalimetrics.com Accuracy refers to how close the measured value is to the true value, while precision describes the closeness of repeated measurements. 2bscientific.comsalimetrics.com These are often assessed using quality control (QC) samples at low, medium, and high concentrations. nih.gov

For bioanalytical methods, an accuracy within 80-120% of the nominal value is generally considered acceptable. mdpi.com Precision is evaluated by calculating the coefficient of variation (%CV) for intra-assay (within the same run) and inter-assay (between different runs) measurements. 2bscientific.comsalimetrics.com Typically, an intra-assay %CV of less than 10% and an inter-assay %CV of less than 15% are deemed acceptable. 2bscientific.comsalimetrics.com

In a study quantifying allopregnanolone in plasma, the inter- and intra-day accuracy of QC samples was between 90-110%, with precision less than 10% %CV. nih.gov Another study analyzing steroids in teeth reported intra- and inter-assay variations below 5%. plos.org A method for serum steroid analysis also demonstrated inter- and intra-assay precision with a %CV of less than 15%. thermofisher.com

Table 4: Accuracy and Precision Data for Allopregnanolone Quantification

| Matrix | Accuracy | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |

|---|---|---|---|---|

| Plasma | 90-110% | <10% | <10% | nih.gov |

| Teeth | Within 5% of expected | <5% | <5% | plos.org |

| Serum | <15% deviation | <15% | <15% | thermofisher.com |

Recovery Rates and Stability of this compound in Biological Matrices

The use of this compound as an internal standard is critical for correcting analytical variability, including sample loss during extraction and matrix-induced signal suppression or enhancement in mass spectrometry. The recovery rate of an analytical method is a measure of its extraction efficiency, while stability assessments ensure that the analyte concentration does not change during sample storage and processing.

The stability of this compound and its native analog in biological samples is paramount for reliable measurement, particularly in studies involving sample collection over extended periods. Research indicates that extracted samples are stable for at least six to seven days when stored at 4°C. researchgate.netnih.gov For long-term storage, freezing is necessary to prevent degradation. It is recommended to store biological fluid samples at –80°C and to minimize freeze-thaw cycles, with no more than two cycles advised to maintain sample integrity. creative-proteomics.com

Recovery and Stability Data for Allopregnanolone Analytical Methods

| Parameter | Matrix | Finding | Source |

| Recovery Rate | Spiked Plasma | 99.8%–105.6% | |

| Recovery Rate | Quality-Control Samples | 99.8% (at 75 pg), 101.1% (at 300 pg), 105.6% (at 600 pg) | nih.gov |

| Extraction Recovery | Serum | >95% | researchgate.netnih.gov |

| Method Recovery | Bovine Serum Albumin | 84.3%–97.3% | nih.gov |

| Short-Term Stability | Extracted Samples | Stable for up to 7 days at 4°C | researchgate.net |

| Short-Term Stability | Extracted Samples | Stable for at least 6 days at 4°C | nih.gov |

| Long-Term Storage | Biological Fluids | Recommended storage at -80°C | creative-proteomics.com |

| Freeze-Thaw Stability | Biological Fluids | Avoid >2 freeze-thaw cycles | creative-proteomics.com |

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and the lower limit of quantification (LLOQ or LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. In the context of neurosteroid analysis, where endogenous concentrations can be extremely low, highly sensitive methods are crucial.

Analytical methods employing this compound as an internal standard have achieved remarkable sensitivity for quantifying allopregnanolone in various biological samples. The LLOQ can vary depending on the sample matrix, instrumentation, and sample preparation technique, such as derivatization. For example, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported an LLOQ of 10.08 pg/mL for allopregnanolone in serum. researchgate.net Another study achieved a calibration curve range starting from 10 pg/mL. nih.gov Other research has reported LLOQ values for allopregnanolone ranging from 25 to 50 pg. nih.gov

The limit of detection is typically lower than the LLOQ. One gas chromatography-mass spectrometry (GC-MS) method reported an LOD of 2 pg for allopregnanolone. oup.com Another analysis determined the LOD for allopregnanolone to be between 5 and 25 pg. nih.gov In cerebrospinal fluid, a detection limit of approximately 1.0 fmol/mL was achieved. quotidianosanita.it The utilization of derivatization agents, which enhance ionization efficiency, can significantly lower detection and quantification limits, with one method reporting a limit of quantification as low as 0.25 pg/mL in plasma. In contrast, analyses in more complex matrices like brain tissue have reported higher LLOQs, such as 10 ng/g. plos.org

Limits of Detection (LOD) and Quantification (LOQ) for Allopregnanolone

| Parameter | Value | Matrix/Method | Source |

| LOD | 1.0 fmol/mL | Cerebrospinal Fluid (GC-MS) | quotidianosanita.it |

| LOD | 2 pg | Not specified (GC-MS) | oup.com |

| LOD | 5 - 25 pg | Not specified | nih.gov |

| LOD | 0.25 pg/mL | Plasma | |

| LLOQ | 0.25 pg/mL | Plasma (with derivatization) | |

| LLOQ | 10.08 pg/mL | Serum (LC-MS/MS) | researchgate.net |

| LLOQ | 25 - 50 pg | Not specified | nih.gov |

| LLOQ | 10 pg/mL | Plasma (LC-MS/MS) | nih.gov |

| LLOQ | 2 ng/mL | Plasma | plos.org |

| LLOQ | 10 ng/g | Brain Tissue | plos.org |

Allopregnanolone-d4 in Neurosteroid Metabolic Pathway Research

Elucidation of Endogenous Allopregnanolone Biosynthesis Pathways

The synthesis of allopregnanolone in the brain is a multi-step enzymatic process that is crucial for regulating neuronal function. Allopregnanolone-d4 is instrumental in dissecting this complex pathway.

The biosynthesis of allopregnanolone from progesterone involves the sequential action of two key enzymes: 5α-reductase (5α-R) and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase. Subsequently, 3α-HSD reduces 5α-DHP to allopregnanolone. pnas.orgpnas.org The activity of 5α-reductase is often considered the rate-limiting step in this conversion. nih.gov

There are different isoforms of both enzymes, and their expression and activity can vary. For instance, two main isoforms of 5α-reductase, type 1 and type 2, are involved in neuroactive steroid metabolism. nih.govunimi.it Similarly, multiple isoforms of 3α-HSD exist in the human brain. pnas.org The use of deuterated precursors, such as progesterone-d4, allows researchers to trace the conversion process and study the efficiency and regulation of these specific enzymatic steps in vitro and in vivo. By measuring the formation of this compound, scientists can gain insights into how factors like drugs or disease states might influence the activity of these crucial enzymes. pnas.org For example, some selective serotonin reuptake inhibitors (SSRIs) have been shown to directly alter the activity of 3α-HSD isoforms, thereby affecting allopregnanolone production. pnas.orgpnas.org

The conversion of 5α-DHP to allopregnanolone is a reversible reaction, with NADPH-dependent aldo-keto reductases (AKRs) favoring the formation of allopregnanolone, and NAD+-dependent short-chain dehydrogenases/reductases (SDRs) catalyzing the reverse oxidation back to 5α-DHP. researchgate.net This bidirectional activity adds another layer of regulation to allopregnanolone levels.

The brain is not a homogenous organ, and the synthesis of neurosteroids like allopregnanolone occurs in specific regions and cell types. frontiersin.org Research has shown that the enzymes necessary for allopregnanolone synthesis are expressed in various brain areas, including the cerebral cortex, hippocampus, cerebellum, and olfactory bulb. nih.govpnas.orgfrontiersin.org The enzymatic complex of 5α-R/3α-HSD has been found to co-localize in both glutamatergic and GABAergic neurons in several brain regions, suggesting its importance in neurotransmitter synthesis and function. nih.gov Furthermore, glial cells, such as oligodendrocytes and Schwann cells, also express these enzymes, indicating their role in local neurosteroid production and processes like myelination. nih.govfrontiersin.orgrrpharmacology.ru

Studies have revealed that the expression levels of 5α-reductase and 3α-HSD can differ significantly between brain regions, leading to area-specific variations in allopregnanolone content. pnas.org For example, the olfactory bulb, frontal cortex, and hypothalamus have been found to express higher levels of 3α-HSOR mRNA compared to the hippocampus or cerebellum in mice. pnas.org The pineal gland, particularly in birds, has been identified as a major site of allopregnanolone production, far exceeding that of other brain regions. frontiersin.orgnih.gov

The use of isotopically labeled precursors allows for the investigation of these localized dynamics. By administering a labeled compound and subsequently measuring the concentration of this compound in different brain tissues, researchers can map out the primary sites of its synthesis and understand how these dynamics are affected by various physiological and pathological conditions.

Enzymatic Regulation by 5α-Reductase and 3α-Hydroxysteroid Dehydrogenase Isoforms

This compound as a Stable Isotope Tracer for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique that allows for the detailed analysis of metabolic pathways. nih.gov In the context of neurosteroid research, this compound is an invaluable tool for metabolic flux analysis. nih.gov This method involves introducing a stable isotope-labeled substrate into a biological system and tracking its conversion into downstream metabolites. nih.govnih.gov

By using deuterated precursors, researchers can follow the metabolic fate of these molecules through the neurosteroidogenic pathways. This provides not just static concentration levels, but dynamic information about the rates of synthesis and turnover. ckisotopes.com For example, by monitoring the decline of endogenous allopregnanolone after inhibiting its synthesis, the biosynthesis rate can be estimated. pnas.org The use of this compound as an internal standard in techniques like gas chromatography/mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) ensures accurate quantification of endogenous allopregnanolone levels in various biological samples, including plasma and brain tissue. nih.govnih.gov This precise measurement is crucial for understanding the subtle changes in neurosteroid metabolism that may be associated with neurological and psychiatric disorders.

Investigation of Allopregnanolone Catabolism and Inactivation Mechanisms

Just as important as its synthesis, the breakdown and inactivation of allopregnanolone are critical for regulating its physiological effects. The levels of allopregnanolone are determined by the balance between its synthesis and catabolism. This compound can be used to study these inactivation pathways.

One of the known catabolic pathways for allopregnanolone is its conversion back to 5α-DHP through the action of 3α-hydroxysteroid oxidases. researchgate.netconicet.gov.ar This reaction effectively inactivates the potent GABA-A receptor modulating activity of allopregnanolone. Additionally, allopregnanolone can be further metabolized. For instance, the ketone group at the C20 position can be reduced by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme also known as AKR1C1, to form 5α-Pregnan-3α,20α-diol. mdpi.com This metabolite is significantly less active and represents a step towards conjugation and eventual excretion. mdpi.com

By introducing this compound into a system, researchers can track its disappearance and the appearance of its deuterated metabolites over time. This allows for the characterization of the enzymes involved in its breakdown and the determination of the primary routes of its inactivation in different tissues and conditions. For example, studies in patients with epilepsy have investigated the expression of 20α-HSD in brain tissue, providing evidence for the metabolism of neuroactive steroids within the human brain. nih.gov Understanding these catabolic pathways is essential for a complete picture of allopregnanolone's role in brain function and for the development of therapeutic strategies that might aim to modulate its levels.

Preclinical Investigations Employing Allopregnanolone-d4 As a Research Tool

Studies in Animal Models of Neurological Research

Research into Neurogenesis and Neuronal Plasticity Mechanisms

Preclinical studies utilizing Allopregnanolone-d4 as a research tool have significantly advanced our understanding of neurogenesis and neuronal plasticity. In animal models of Alzheimer's disease, such as the 3xTgAD mouse, allopregnanolone administration has been shown to promote the proliferation of neural progenitor cells and increase the survival of newly generated neurons. alzdiscovery.orgplos.orgfrontiersin.orgplos.org This regenerative effect is associated with the restoration of cognitive function. alzdiscovery.org

The mechanisms underlying these effects involve the activation of critical signaling pathways. For instance, allopregnanolone has been observed to induce the phosphorylation of CREB (cAMP response element-binding protein) and increase the expression of the neuronal differentiation factor NeuroD. alzdiscovery.orgplos.org These molecular events are fundamental to the processes of neurogenesis and neuronal differentiation. plos.org Research has demonstrated that allopregnanolone can induce the expression of genes that facilitate progression through the cell cycle in neural stem cells. oup.com

Interactive Table: Key Findings in Neurogenesis and Neuronal Plasticity Research

| Animal Model | Key Findings | Associated Mechanisms |

|---|---|---|

| 3xTgAD Mouse | Increased neurogenesis and survival of new neurons. alzdiscovery.orgfrontiersin.orgplos.org | Upregulation of CREB and NeuroD. alzdiscovery.orgplos.org |

| Wildtype Mice (Aged) | Promoted hippocampal neurogenesis. plos.org | Increased markers of neurogenesis like BrdU and PCNA. plos.org |

| Rat Hippocampal Neuroprogenitor Cells (in vitro) | Dose-dependently increased cell proliferation. oup.com | Activation of cell cycle genes. oup.com |

Investigations into Neuroprotection Mechanisms

This compound has been instrumental in preclinical investigations into the neuroprotective mechanisms of its non-deuterated counterpart. Studies in various animal models have demonstrated the potent neuroprotective properties of allopregnanolone in conditions such as traumatic brain injury (TBI), neurodegenerative diseases, and excitotoxicity. oup.comnih.gov

In a rat model of TBI, allopregnanolone treatment was found to have neuroprotective effects. oup.com Similarly, in a mouse model of Niemann-Pick type C disease, a neurodegenerative disorder, allopregnanolone has also been shown to exert neuroprotective roles. oup.com The neuroprotective effects of allopregnanolone are attributed to several mechanisms, including the reduction of excitotoxicity and apoptosis (programmed cell death). It also plays a role in enhancing myelination.

Furthermore, allopregnanolone has demonstrated the ability to protect against N-methyl-d-aspartate (NMDA)-induced apoptosis in mouse neurons. oup.com This suggests a direct role in mitigating the damaging effects of excessive glutamate receptor activation. Research has also indicated that allopregnanolone levels are reduced in the temporal cortex of individuals with Alzheimer's disease, hinting at its potential role in the disease's progression and as a therapeutic target.

Analysis of Allopregnanolone's Allosteric Modulation of GABA-A Receptors in Preclinical Models

This compound is a critical tool for studying the interaction of allopregnanolone with γ-aminobutyric acid type A (GABA-A) receptors. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.govfrontiersin.org This modulation is central to many of allopregnanolone's physiological and therapeutic effects.

Preclinical studies have shown that allopregnanolone's modulation of GABA-A receptors leads to an increased influx of chloride ions, resulting in hyperpolarization of neurons and a decrease in neuronal excitability. This mechanism underlies its anxiolytic, sedative, and anticonvulsant properties. oup.comwikipedia.org Animal models have demonstrated that allopregnanolone can reduce anxiety-like behaviors.

The interaction of allopregnanolone with GABA-A receptors is complex and can be influenced by the subunit composition of the receptor. nih.govfrontiersin.org For example, GABA-A receptors containing the δ subunit are particularly sensitive to neurosteroids like allopregnanolone. nih.gov Allopregnanolone acts on both synaptic and extrasynaptic GABA-A receptors, with extrasynaptic receptors playing a key role in maintaining tonic inhibition in the brain. nih.gov

Research on Neuroinflammatory Processes and Allopregnanolone's Regulation

The use of this compound in preclinical research has shed light on the regulatory role of allopregnanolone in neuroinflammatory processes. Neuroinflammation is a key component of many neurodegenerative diseases. d-nb.info Allopregnanolone has been shown to possess anti-inflammatory properties in various animal models.

In a rat model of traumatic brain injury, allopregnanolone treatment reduced the levels of proinflammatory cytokines. It has also been shown to attenuate inflammatory responses in macrophages and microglia in vitro. d-nb.info One of the proposed mechanisms for these anti-inflammatory effects is the modulation of microglial activation. mdpi.com By potentially suppressing microglial activation, allopregnanolone can reduce the expression of proinflammatory cytokine genes. mdpi.com

Furthermore, allopregnanolone can influence the migration of leukocytes across the blood-brain barrier, a critical step in neuroinflammation. nih.gov Studies in animal models of multiple sclerosis have shown that allopregnanolone can reduce demyelination, axonal injury, and lymphocyte infiltration. d-nb.infoimrpress.com

Interactive Table: Allopregnanolone's Role in Regulating Neuroinflammation

| Model System | Key Findings | Proposed Mechanisms |

|---|---|---|

| Traumatic Brain Injury (Rat Model) | Reduced proinflammatory cytokines. | Not specified |

| Macrophages and Microglia (in vitro) | Attenuated inflammatory responses. d-nb.info | Not specified |

| Multiple Sclerosis (Animal Models) | Reduced demyelination, axonal injury, and lymphocyte infiltration. d-nb.infoimrpress.com | Modulation of specific immunity against myelin. imrpress.com |

Characterization of Neurodevelopmental Roles of Allopregnanolone in Preclinical Settings

This compound is utilized in studies to understand the crucial roles of allopregnanolone during neurodevelopment. Allopregnanolone levels fluctuate significantly during different developmental stages, including the prenatal period and early postnatal life. These fluctuations are believed to be important for normal brain development.

Preclinical studies suggest that allopregnanolone plays a role in processes such as neuronal proliferation, migration, and differentiation. Its ability to modulate GABA-A receptors is particularly important during development, as GABA can act as an excitatory neurotransmitter in the immature brain, influencing synapse formation and neuronal maturation.

Disruptions in allopregnanolone levels during critical neurodevelopmental windows have been implicated in the pathophysiology of certain neurodevelopmental disorders. The use of this compound allows for precise quantification of endogenous allopregnanolone in developmental studies, helping to correlate its levels with specific developmental events and outcomes.

Methodological Considerations for Preclinical Studies with this compound

The primary application of this compound in preclinical research is as an internal standard for analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comoup.com This is essential for the accurate quantification of endogenous allopregnanolone in various biological samples, including brain tissue, plasma, and cerebrospinal fluid.

When using this compound, several methodological considerations are crucial to ensure data accuracy and reproducibility. These include:

Purity of the Standard: The isotopic and chemical purity of the this compound standard must be high to avoid interference with the measurement of the endogenous analyte.

Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound helps to compensate for these matrix effects, as it co-elutes with the endogenous compound and experiences similar ionization suppression or enhancement.

Extraction Efficiency: The efficiency of extracting allopregnanolone from the biological matrix should be carefully validated to ensure that both the endogenous compound and the internal standard are recovered at similar rates.

Chromatographic Separation: Proper chromatographic separation is necessary to distinguish allopregnanolone from other closely related steroids that may be present in the sample and could potentially interfere with the analysis.

By carefully considering these factors, researchers can obtain reliable and accurate data on allopregnanolone levels, which is fundamental for advancing our understanding of its role in health and disease.

Application of this compound for Endogenous Allopregnanolone Quantification in Preclinical Tissue and Fluid Samples

The accurate measurement of endogenous allopregnanolone in biological matrices is critical for understanding its physiological and pathological roles. However, the low concentrations and potential for interference from structurally similar steroids pose significant analytical challenges. nih.gov this compound is widely used as an internal standard in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), to ensure accuracy and reproducibility. researchgate.netoup.comunimore.it

When used as an internal standard, a known quantity of this compound is added to biological samples—like plasma, brain homogenates, or cerebrospinal fluid—at the beginning of the sample preparation process. oup.comunimore.itnih.gov This allows it to undergo the same extraction, derivatization (if applicable), and analysis procedures as the endogenous, non-labeled allopregnanolone. nih.govplos.org Because this compound has a higher mass due to the deuterium atoms, it can be separately detected by the mass spectrometer. semanticscholar.org

The primary function of the internal standard is to correct for any loss of analyte during sample processing and to account for variations in instrument response, such as matrix effects or fluctuations in ionization efficiency. symeres.com Quantification is achieved by calculating the ratio of the peak area of the endogenous allopregnanolone to the peak area of the this compound internal standard. nih.gov This ratio is then compared to a calibration curve generated from samples with known concentrations of allopregnanolone to determine the exact amount of the endogenous steroid in the original sample. nih.govplos.org This stable isotope dilution method is considered the gold standard for the quantitative analysis of small molecules in complex biological fluids and tissues. semanticscholar.org

Research has demonstrated the use of this compound as an internal standard across various preclinical models and sample types. For instance, it has been integral to methods developed for quantifying allopregnanolone in rabbit and mouse plasma and brain tissue, as well as in rat and mouse frontal cortex. oup.comnih.govplos.org Furthermore, its application has been crucial in the analysis of neurosteroids in cerebrospinal fluid. unimore.it

| Preclinical Matrix | Animal Model | Analytical Method | Reported Lower Limit of Quantitation (LLOQ) | Reference |

|---|---|---|---|---|

| Plasma | Rabbit, Mouse | LC-MS/MS | 2 ng/mL | nih.govplos.org |

| Brain Tissue | Rabbit, Mouse | LC-MS/MS | 10 ng/g | nih.govplos.org |

| Frontal Cortex | Rat, Mouse | GC/MS | Not Specified | oup.com |

| Cerebrospinal Fluid (CSF) | Human (Clinical) | LC-MS/MS | Not Specified | unimore.it |

| Serum | Human (Clinical) | LC-MS/MS | Not Specified | preprints.org |

Stable Isotope Labeling for Pharmacokinetic Research Design in Preclinical Models

Stable isotope labeling is a powerful technique in pharmacokinetic (PK) research, enabling the study of a drug's absorption, distribution, metabolism, and excretion (ADME). symeres.comnih.gov The use of a deuterated compound like this compound allows researchers to administer the labeled steroid and differentiate it from the identical, naturally occurring endogenous allopregnanolone in the body. nih.gov This approach is fundamental for accurately characterizing the pharmacokinetic profile of exogenously administered allopregnanolone without interference from the body's own production. researchgate.netresearchgate.net

In a typical preclinical pharmacokinetic study using this design, the deuterated compound is administered to an animal model, and biological samples such as blood and brain tissue are collected over time. nih.govplos.org Analytical methods like LC-MS/MS are then used to selectively measure the concentrations of the administered deuterated allopregnanolone. plos.org This allows for the determination of key pharmacokinetic parameters, including the maximum concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life, and tissue distribution, such as the brain-to-plasma concentration ratio. nih.govplos.org

Preclinical studies in mice and rabbits have utilized this methodology to investigate the pharmacokinetics of allopregnanolone following various routes of administration. nih.govplos.org For example, after intravenous administration in rabbits, allopregnanolone levels in both plasma and brain peaked quickly. nih.gov Similarly, studies in mice after intravenous and subcutaneous administration provided detailed profiles of the compound's concentration over time in both plasma and brain, revealing significant brain penetration. nih.gov These studies found that slow-release subcutaneous administration resulted in a higher brain-to-plasma ratio at the time of maximum concentration compared to intravenous administration. nih.govnih.gov Such data are crucial for designing therapeutic strategies, as they provide a clear understanding of how the compound behaves in the body and reaches its target site in the central nervous system.

| Animal Model | Route of Administration | Matrix | Tmax (Time to Peak) | Brain/Plasma Ratio at Cmax | Reference |

|---|---|---|---|---|---|

| Rabbit (Female) | Intravenous (IV) | Plasma & Brain | 0.08 h (5 min) | ~3 | nih.govplos.org |

| Mouse (Male) | Intravenous (IV) | Plasma & Brain | 0.08 h (5 min) | Not specified | nih.gov |

| Mouse (Male) | Subcutaneous (SC) | Plasma & Brain | 0.5 h (30 min) | ~5 | nih.govnih.gov |

Future Directions and Research Gaps in Allopregnanolone-d4 Studies

Development of Novel Analytical Approaches for Allopregnanolone-d4 and Related Neurosteroids

The precise and accurate quantification of neurosteroids is fundamental to understanding their physiological and pathological roles. This compound is central to the evolution of these analytical methods, primarily by enabling high-fidelity measurement through isotope-dilution mass spectrometry.

Future research will likely focus on enhancing the sensitivity and throughput of existing methods while expanding into novel biological matrices. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the current standards. oup.comnih.govnih.govmdpi.com In these methods, a known quantity of this compound is added to a biological sample. oup.comnih.govresearchgate.net Because it is chemically identical to endogenous allopregnanolone but has a different mass due to the deuterium atoms, it can be distinguished by the mass spectrometer. pnas.org This allows researchers to correct for any loss of the analyte during sample preparation and for variations in instrument response, ensuring highly accurate quantification. nih.gov

Recent developments have included the use of ultrahigh-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry to simultaneously measure a panel of nine neuroactive steroids, including allopregnanolone, from a small serum sample. nih.gov Another novel approach has been the validated measurement of multiple steroids, using this compound as an internal standard, in human primary teeth, which may provide a long-term retrospective look at steroid levels.

Further advancements are anticipated in derivatization techniques to improve ionization efficiency and in the development of methods that can separate and quantify allopregnanolone's various stereoisomers, which can have different biological activities. pnas.orgaesnet.org The development of analytical methods for a wider array of complex biological matrices, including various brain regions, cerebrospinal fluid (CSF), and saliva, remains a key area of focus. mdpi.comaesnet.orgmdpi.com

| Technique | Biological Matrix | Key Features/Advantages | Reference |

|---|---|---|---|

| GC-MS with HPLC purification | Brain Tissue (Temporal Cortex), Serum | Highly sensitive and specific; uses derivatization (heptafluorobutyric acid anhydride) and negative ion chemical ionization (NICI) for enhanced detection. | oup.comnih.govresearchgate.net |

| UHPLC-MS/MS | Serum | High throughput; allows for simultaneous quantification of nine neuroactive steroids; baseline separation of all target steroids. | nih.gov |

| LC-MS/MS | Human Primary Teeth | Novel matrix for retrospective analysis; excellent specificity and sensitivity with minimal matrix effects. | mdpi.com |

| LC-MS/MS | Cerebrospinal Fluid (CSF) | Enables direct measurement of neurosteroid levels in the central nervous system, crucial for studying neurological diseases. | mdpi.com |

Advanced Applications of Deuterated Allopregnanolone in Mechanistic Neurobiology Research

By enabling precise quantification, this compound is instrumental in elucidating the mechanisms of action of allopregnanolone in the brain. Research has demonstrated that allopregnanolone has significant neuroprotective, neurogenic, and anti-inflammatory properties. nih.govnih.govfrontiersin.org Future studies will leverage these precise measurement capabilities to delve deeper into these mechanisms.

A significant research gap exists in understanding how dynamic changes in local allopregnanolone concentrations within specific brain microenvironments affect neural circuit function. nih.gov Using this compound-based quantification, researchers can correlate neurosteroid levels in discrete brain regions with behavioral outcomes, neuroimaging data, and gene expression profiles. oup.comnih.gov For instance, studies have used this methodology to show that allopregnanolone levels are significantly reduced in the temporal cortex of Alzheimer's disease patients and that chronic lithium administration increases allopregnanolone levels in the rat frontal cortex. oup.comnih.gov

Future applications will involve tracing the metabolic pathways of progesterone to allopregnanolone under various physiological and pathological conditions, such as traumatic brain injury, neurodegenerative diseases, and psychiatric disorders. oup.compnas.org Understanding the rate of synthesis and turnover of allopregnanolone, which can be estimated using deuterated standards, is crucial for developing therapeutic strategies that aim to normalize neurosteroid levels. pnas.org

| Research Area | Key Finding Enabled by Precise Quantification | Implication / Future Direction | Reference |

|---|---|---|---|

| Alzheimer's Disease | Significantly lower allopregnanolone levels in the temporal cortex of AD patients compared to controls. | Investigating allopregnanolone as a biomarker and regenerative therapeutic. | nih.govnih.gov |

| Mood Stabilizers | Chronic lithium administration significantly increases allopregnanolone levels in rat frontal cortex, unlike valproate. | Exploring neurosteroid induction as a mechanism for the therapeutic effects of mood stabilizers. | oup.com |

| Traumatic Brain Injury (TBI) | Allopregnanolone exhibits pronounced neuroprotective roles in animal models of TBI. | Clarifying the therapeutic window and mechanisms of neuroprotection. | oup.comfrontiersin.org |

| Neurogenesis | Allopregnanolone promotes the proliferation of neural progenitor cells. | Developing regenerative therapies for neurodegenerative and psychiatric disorders. | nih.gov |

Unexplored Aspects of this compound in Neurosteroidomics and Metabolomics

Neurosteroidomics and metabolomics, which involve the comprehensive analysis of steroids and metabolites in a biological system, represent a significant frontier for this compound research. nih.gov While the primary use of this compound is as an internal standard for its endogenous form, its application is critical for the accuracy of broader profiling studies that aim to understand the entire steroid and metabolite landscape. mdpi.com

A major research gap is the full characterization of the allopregnanolone metabolic network and its interaction with other metabolic pathways in response to stress, disease, or therapeutic interventions. For example, a pilot study in Fragile X-associated Tremor/Ataxia Syndrome (FXTAS) showed that allopregnanolone treatment significantly affected GABA metabolism and oxidative stress markers. Critically, the metabolic response varied significantly between individuals, highlighting a key unexplored area: the pharmacometabolomics of allopregnanolone. frontiersin.org

Future studies will need to employ this compound within larger panels of isotope-labeled standards to build quantitative, system-level models of neurosteroid metabolism. This will allow researchers to investigate how factors like genetics, gut microbiome, and environmental exposures influence the "neurosteroidome." Such studies could uncover novel biomarkers for diagnosing and stratifying patients with psychiatric and neurological disorders and pave the way for personalized medicine approaches that target neurosteroid pathways. frontiersin.orgnih.gov

Interdisciplinary Research Integrating this compound Methodologies in Complex Biological Systems

The future of this compound research lies in its integration into interdisciplinary studies that combine analytical chemistry with systems biology, neuroimaging, and clinical science. numberanalytics.comnih.govj-jdis.com The ability to accurately measure allopregnanolone levels is the linchpin that connects molecular changes to systems-level outcomes.

A promising future direction involves combining functional magnetic resonance imaging (fMRI) with precise neurosteroid quantification. researchgate.net Studies have already begun to show that neurosteroids like allopregnanolone can modulate the connectivity of brain circuits involved in emotion regulation. researchgate.net By using this compound-based assays, researchers can establish direct correlations between circulating or central neurosteroid concentrations and changes in brain network activity, providing a powerful tool for understanding the neurobiology of disorders like PTSD and depression. mdpi.comresearchgate.net

Furthermore, the development of new therapeutics, such as oral formulations of allopregnanolone, relies heavily on pharmacokinetic studies that require robust and accurate bioanalytical methods. google.com this compound is essential for these clinical trials to precisely measure drug absorption, distribution, metabolism, and excretion. google.com This integration of analytical chemistry into clinical drug development is vital for translating basic neurosteroid research into effective treatments. nih.govj-jdis.com Such an interdisciplinary, systems-level approach is necessary to unravel the complex roles of neurosteroids in health and disease. numberanalytics.comnih.gov

Q & A

Q. What methodological considerations are critical for detecting Allopregnanolone-d4 in biological matrices, and how do LC-MS/MS protocols address these challenges?

this compound is commonly used as a deuterated internal standard (IS) in LC-MS/MS to correct for matrix effects and ionization variability. Key considerations include:

- Chromatographic separation : Optimizing mobile phases (e.g., ammonium formate/acetonitrile gradients) to resolve this compound from endogenous isomers like pregnanolone and epiallopregnanolone .

- Extraction efficiency : Liquid-liquid extraction (LLE) with ethyl acetate/hexane (1:1 v/v) achieves >85% recovery, validated using deuterated IS spiked into stripped plasma .

- Calibration linearity : Dynamic ranges (5 pg/mL–25 ng/mL) must be validated with quality controls (QCs) to ensure precision (<15% CV) and accuracy (80–120%) .

Q. Why are deuterated analogs like this compound preferred over non-deuterated IS in neurosteroid quantification?

Deuterated IS (e.g., this compound) co-elute with analytes, compensating for ion suppression/enhancement during electrospray ionization. This minimizes variability caused by matrix effects, which non-deuterated IS (e.g., structural analogs) fail to address due to differing retention times .

Q. What are the best practices for preparing biological samples prior to this compound analysis?

- Plasma handling : Centrifuge EDTA plasma at 4°C within 30 minutes of collection to prevent steroid degradation .

- Freeze-thaw stability : Limit cycles to ≤3 to avoid analyte loss; store aliquots at −80°C .

- Solid-phase extraction (SPE) : Ethyl acetate SPE improves sensitivity in ELISA by 1.3x but introduces inter-kit variability (e.g., 20–30% CV between manufacturers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Allopregnanolone measurements between ELISA and LC-MS/MS methods?

Discrepancies arise from:

- Antibody cross-reactivity : ELISA kits may cross-react with structurally similar steroids (e.g., pregnanolone), necessitating orthogonal validation via LC-MS/MS .

- Extraction protocols : SPE steps in ELISA workflows increase variability (e.g., 1.3x concentration adjustments alter recovery rates) .

- Mitigation : Use this compound as IS in both methods and perform Bland-Altman analysis to quantify bias .

Q. What strategies optimize this compound recovery in complex matrices like human serum or brain tissue?

- Dual extraction cycles : A second LLE step improves recovery by 12–15% in lipid-rich matrices but may dilute the sample beyond detection limits .

- Derivatization : Amplifex™ Keto reagent enhances ionization efficiency by derivatizing ketone groups, lowering the limit of quantification (LOQ) to 0.25 pg/mL .

Q. How do researchers validate the specificity of this compound in multiplexed steroid panels?

- Cross-validation : Co-analyze this compound with deuterated IS for related steroids (e.g., pregnenolone-d4, DHEA-d6) to assess cross-talk in MRM transitions .

- Parallelism testing : Serial dilution of pooled samples should yield linear regression slopes matching calibration curves (R² > 0.98) .

Q. What experimental designs address this compound stability under varying storage conditions?

- Long-term stability : Store samples at −80°C with desiccants to prevent hydrolysis; monitor degradation via % change from baseline over 12 months .

- Short-term stability : Bench-top stability (4–6 hours) must be validated under study-specific conditions (e.g., room temperature vs. refrigerated) .

Q. How can longitudinal studies on this compound pharmacokinetics align with NIH preclinical guidelines?

- Dose-ranging : Use this compound to establish linear pharmacokinetics (AUC vs. dose) in animal models, adhering to NIH’s 3Rs (Replacement, Reduction, Refinement) .

- Ethical reporting : Disclose freeze-thaw cycles, storage durations, and extraction protocols to ensure reproducibility .

Methodological Frameworks

- Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypotheses, e.g., "How does this compound modulate GABA-A receptor plasticity in postpartum depression models?" .

- Data contradiction analysis : Use mixed-effects models to account for inter-individual variability in neurosteroid levels, especially in pregnancy cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.